Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is an organic compound with a complex structure that includes a nitro group, an ester group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by a Mannich reaction to introduce the aminomethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using alkyl halides under basic conditions.
Major Products
Oxidation: Conversion to 2-(aminomethyl)-6-aminobenzoate.
Reduction: Formation of 2-(aminomethyl)-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-6-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(aminomethyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 2-(aminomethyl)-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, an ester group, and an aminomethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-6-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYPGONEWMHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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